N-cyclohexyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide
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Overview
Description
N-cyclohexyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide typically involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions include:
Microwave irradiation: Provides rapid heating and high yields.
Condensation reaction: Involves 2-aminopyridine and α-bromoketones.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different derivatives.
Substitution: Halogenation and other substitution reactions are common.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Halogenating agents: Such as N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities.
Scientific Research Applications
N-cyclohexyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Used in the development of drugs for treating infectious diseases, including tuberculosis.
Biological Studies: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Industrial Applications: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor functions, leading to its therapeutic effects. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
7-Methylimidazo[1,2-a]pyridine: A related compound with similar structural features.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
Uniqueness
N-cyclohexyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide is unique due to its specific substitution pattern, which can confer distinct biological activities and pharmacokinetic properties. Its cyclohexyl group may enhance its lipophilicity and membrane permeability, making it a valuable scaffold in drug design.
Properties
Molecular Formula |
C15H19N3O |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
N-cyclohexyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H19N3O/c1-11-7-8-18-10-13(17-14(18)9-11)15(19)16-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,16,19) |
InChI Key |
HCZUBEKQCHAQGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C(=O)NC3CCCCC3 |
Origin of Product |
United States |
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